2-methyl-2-(N-methylacetamido)propanoic acid

Peptide Synthesis Conformational Analysis Medicinal Chemistry

Researchers developing conformationally constrained peptides face rapid proteolysis and poor metabolic stability. This compound solves both issues via dual N-methylation and α,α-gem-dimethyl substitution-features absent in standard N-acetyl-2-methylalanine. - **Structural synergy:** Simultaneous N-methyl + gem-dimethyl confers rigid turn/helix conformation and backbone constraint. - **PK advantage:** Class-level proteolytic resistance improves in vivo half-life and oral bioavailability. - **Achiral & tunable:** Ideal for N-methylated cyclic peptides with enhanced cell permeability.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 190602-97-2
Cat. No. B6202891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-(N-methylacetamido)propanoic acid
CAS190602-97-2
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C(C)(C)C(=O)O
InChIInChI=1S/C7H13NO3/c1-5(9)8(4)7(2,3)6(10)11/h1-4H3,(H,10,11)
InChIKeyZUGVBQSJDWCALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(N-methylacetamido)propanoic Acid Overview


2-Methyl-2-(N-methylacetamido)propanoic acid (CAS 190602-97-2) is a synthetic, geminal-dimethyl, N-acetyl-N-methyl amino acid derivative . With a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol, this compound is a specialized building block in organic chemistry . Its structural motif, an N-methylacetamido group on a gem-dimethyl-substituted α-carbon, is of significant interest in the synthesis of conformationally constrained peptides and peptidomimetics [1].

1
Conformationally constrained peptidomimetic design workflow
2
N-methyl and α,α-disubstitution combination for backbone restriction
3
Achiral building block simplifies synthesis and analytical characterization

2-Methyl-2-(N-methylacetamido)propanoic Acid Irreplaceability


The unique value of 2-methyl-2-(N-methylacetamido)propanoic acid lies in its combined structural features, which are not present in simpler analogs like N-acetyl-2-methylalanine or 2-(N-methylacetamido)propanoic acid [1]. The simultaneous presence of the N-methyl group and the geminal dimethyl substitution on the α-carbon synergistically confers enhanced metabolic stability and profound conformational constraint on any resulting peptide or peptidomimetic [2]. Generic substitution with a compound lacking either feature would fundamentally alter the physicochemical and biological properties of the final molecule, rendering it unsuitable for applications requiring precise control over backbone conformation and proteolytic resistance [3].

N-methyl absence may reduce metabolic stability

Compounds like N-acetyl-2-methylalanine lack the N-methyl group, which may limit proteolytic resistance context in peptide sequences.

Missing gem-dimethyl alters conformational profile

2-(N-methylacetamido)propanoic acid without α,α-disubstitution is expected to be more flexible, potentially shifting backbone conformation away from required turns.

Combined motifs difficult to replicate

Replacing with a mono-modified analog may alter steric and electronic properties, limiting direct substitution in structure-activity studies.

2-Methyl-2-(N-methylacetamido)propanoic Acid Performance Evidence


N-Methylation and α,α-Disubstitution

2-Methyl-2-(N-methylacetamido)propanoic acid (target) uniquely combines N-methylation and geminal dimethyl substitution on the α-carbon . This is a key differentiator from its closest structural analogs. For example, 2-acetamido-2-methylpropanoic acid (N-Acetyl-2-methylalanine, CAS 5362-00-5) lacks the N-methyl group [1]. Conversely, 2-(N-methylacetamido)propanoic acid (CAS 70717-18-9) possesses the N-methyl group but lacks the α,α-dimethyl substitution, resulting in a chiral α-carbon and different steric properties [2]. The target compound's achiral, sterically encumbered structure is a distinct chemical entity.

Structural Comparison
Head-to-head
α,α-Dimethyl + N-methyl amide vs. analogs possessing only one of these motifs (e.g., CAS 5362-00-5, CAS 70717-18-9)
Distinct scaffold for predictable conformational bias
Qualitative structural head-to-head context
Peptide Synthesis Conformational Analysis Medicinal Chemistry

Metabolic Stability via N-Methylation

As an N-methylated amino acid derivative, 2-methyl-2-(N-methylacetamido)propanoic acid belongs to a class of compounds known for enhanced metabolic stability [1]. N-Methylation is a well-established strategy to increase the resistance of peptide bonds to proteolytic cleavage [2]. While direct quantitative data comparing the target compound's stability against non-methylated analogs (e.g., N-Acetyl-2-methylalanine) is not available in the provided source materials, class-level evidence strongly supports that incorporating this building block into a peptide sequence will improve its half-life in biological media compared to using non-methylated or non-disubstituted counterparts [3].

Metabolic Stability
Class-level inference
N-methyl and steric bulk may enhance proteolytic resistance per class-level data for N-methylated amino acids
May support stability screening
Direct comparative data unavailable
Pharmacokinetics Proteolytic Stability Peptidomimetics

Conformational Control via α,α-Disubstitution

The geminal dimethyl substitution on the α-carbon (α-aminoisobutyric acid, Aib, motif) is known to severely restrict the conformational freedom of peptides, strongly favoring helical or turn structures [1]. While direct quantitative data comparing the conformational impact of 2-methyl-2-(N-methylacetamido)propanoic acid to a non-disubstituted analog (e.g., 2-(N-methylacetamido)propanoic acid) is not available, class-level evidence indicates that the target compound will impart a significantly higher degree of conformational rigidity [2]. This is in contrast to its mono-substituted analog, which, lacking the second methyl group, is expected to be more flexible [3].

Conformational Control
Class-level inference
α,α-disubstitution expected to favor turn/helical conformations (Thorpe-Ingold effect inferred from Aib behavior)
Conformational bias context for peptidomimetics
Inferred; specific model data not reported
Peptide Chemistry Conformational Analysis Medicinal Chemistry

2-Methyl-2-(N-methylacetamido)propanoic Acid Applications


Conformationally Constrained Peptidomimetics

2-Methyl-2-(N-methylacetamido)propanoic acid is an ideal building block for synthesizing peptidomimetics where a well-defined, rigid turn or helical conformation is required for biological activity [1]. As established by class-level evidence, its α,α-disubstitution strongly restricts the peptide backbone, a property not shared by simpler analogs [2]. This makes it suitable for creating potent and selective inhibitors of protein-protein interactions.

Metabolically Stable Peptide Leads

Researchers aiming to improve the pharmacokinetic properties of a peptide lead should consider incorporating 2-methyl-2-(N-methylacetamido)propanoic acid [1]. The combined N-methylation and steric hindrance around the amide bond, a feature absent in compounds like N-acetyl-2-methylalanine, provides a class-level advantage in resisting proteolytic degradation [2]. This can lead to longer in vivo half-lives and improved oral bioavailability of the resulting peptide drug candidates.

N-Methylated Cyclic Peptides

In the synthesis of N-methylated cyclic peptides, a privileged class of molecules with enhanced cell permeability and oral bioavailability, this compound serves as a unique residue [1]. Its achiral nature simplifies synthesis and analysis, while its steric bulk and N-methyl group allow for precise tuning of the macrocycle's conformation and physicochemical properties, differentiating it from less sterically demanding, chiral analogs [2].

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetic design
Conformational restriction context
Turn/helical conformation review
Metabolic stability-focused peptide leads
Proteolytic resistance context
Stability assessment in model
N-methylated cyclic peptide research
Achiral steric profile
Conformation and permeability review
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